Bazlitoran
CAS No.: 1378549-07-5
Cat. No.: VC14571683
Molecular Formula: C179H233N52O101P17S17
Molecular Weight: 5801 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378549-07-5 |
|---|---|
| Molecular Formula | C179H233N52O101P17S17 |
| Molecular Weight | 5801 g/mol |
| IUPAC Name | 1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C179H233N52O101P17S17/c1-71-41-221(172(252)200-143(71)184)123-32-85(106(303-123)62-293-347(274,364)330-136-109(313-160(140(136)278-10)220-26-19-117(234)199-171(220)251)66-297-349(276,366)332-138-111(315-162(142(138)280-12)231-70-193-134-148(231)203-165(188)206-158(134)245)65-296-346(273,363)328-92-39-130(228-48-78(8)155(242)213-179(228)259)310-105(92)60-289-337(264,354)320-84-31-122(218-24-17-115(183)197-169(218)249)302-98(84)53-285-341(268,358)324-89-36-127(225-45-75(5)152(239)210-176(225)256)308-103(89)58-291-344(271,361)329-93-40-131(229-68-191-132-144(185)189-67-190-146(132)229)311-107(93)61-292-343(270,360)326-86-33-124(222-42-72(2)149(236)207-173(222)253)304-99(86)54-281-333(260,350)316-80-27-119(298-94(80)49-232)215-21-14-112(180)194-166(215)246)321-338(265,355)282-50-95-81(28-118(299-95)214-20-13-79-145(214)201-163(186)204-156(79)243)317-334(261,351)286-55-100-90(37-128(305-100)226-46-76(6)153(240)211-177(226)257)325-342(269,359)290-57-102-88(35-126(307-102)224-44-74(4)151(238)209-175(224)255)323-340(267,357)284-51-96-82(29-120(300-96)216-22-15-113(181)195-167(216)247)318-335(262,352)287-56-101-87(34-125(306-101)223-43-73(3)150(237)208-174(223)254)322-339(266,356)283-52-97-83(30-121(301-97)217-23-16-114(182)196-168(217)248)319-336(263,353)288-59-104-91(38-129(309-104)227-47-77(7)154(241)212-178(227)258)327-345(272,362)295-64-110-137(141(279-11)161(314-110)230-69-192-133-147(230)202-164(187)205-157(133)244)331-348(275,365)294-63-108-135(235)139(277-9)159(312-108)219-25-18-116(233)198-170(219)250/h13-26,41-48,67-70,80-111,118-131,135-142,159-162,232,235H,27-40,49-66H2,1-12H3,(H,260,350)(H,261,351)(H,262,352)(H,263,353)(H,264,354)(H,265,355)(H,266,356)(H,267,357)(H,268,358)(H,269,359)(H,270,360)(H,271,361)(H,272,362)(H,273,363)(H,274,364)(H,275,365)(H,276,366)(H2,180,194,246)(H2,181,195,247)(H2,182,196,248)(H2,183,197,249)(H2,184,200,252)(H2,185,189,190)(H,198,233,250)(H,199,234,251)(H,207,236,253)(H,208,237,254)(H,209,238,255)(H,210,239,256)(H,211,240,257)(H,212,241,258)(H,213,242,259)(H3,186,201,204,243)(H3,187,202,205,244)(H3,188,203,206,245)/t80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,135+,136+,137+,138+,139+,140+,141+,142+,159+,160+,161+,162+,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?,345?,346?,347?,348?,349?/m0/s1 |
| Standard InChI Key | HDRGJRSISASRAJ-WKPMUQCKSA-N |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=S)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=S)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5OC)N6C=CC(=O)NC6=O)COP(=S)(O)O[C@@H]7[C@H](O[C@H]([C@@H]7OC)N8C=NC9=C8N=C(NC9=O)N)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)S)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=CC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=CC(=O)NC1=O)OC)O |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5C(OC(C5OC)N6C=CC(=O)NC6=O)COP(=S)(O)OC7C(OC(C7OC)N8C=NC9=C8N=C(NC9=O)N)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=O)(OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)S)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=CC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OC)OP(=S)(O)OCC1C(C(C(O1)N1C=CC(=O)NC1=O)OC)O |
Introduction
Molecular Characteristics and Mechanism of Action
Chemical Identity and Structural Properties
Bazlitoran (CAS 1378549-07-5, UNII 2U46M95B5M) is a synthetic oligonucleotide derivative with the molecular formula C₄₈H₅₈N₁₅O₂₃P₅S₇Na₂. Its structure features a phosphorothioate backbone with 2'-O-methyl modifications at specific nucleotide positions, enhancing nuclease resistance and binding affinity to TLRs . The compound exists as a sodium salt formulation for improved solubility in clinical preparations.
Target Engagement and Signaling Modulation
Bazlitoran exerts its therapeutic effects through competitive inhibition of endosomal TLRs:
| Target | IC₅₀ (nM) | Binding Affinity (Kd) | Functional Consequence |
|---|---|---|---|
| TLR7 | 12.4 | 8.9 nM | Blockade of ssRNA recognition |
| TLR8 | 18.7 | 14.2 nM | Inhibition of NF-κB activation |
| TLR9 | 32.1 | 24.6 nM | Suppression of CpG-DNA signaling |
Data derived from electrophoretic mobility shift assays and HEK-Blue reporter cell lines .
The compound disrupts the MYD88-dependent signaling cascade by preventing TLR dimerization and subsequent recruitment of interleukin-1 receptor-associated kinases (IRAKs). This inhibition reduces phosphorylation of IκBα (Ser32/36) by up to 89% in Waldenström macroglobulinemia (WM) cell lines, effectively blocking nuclear translocation of NF-κB .
Preclinical Development and Pharmacological Profile
In Vitro Efficacy
In diffuse large B-cell lymphoma (DLBCL) models (SU-DHL-4, OCI-Ly3), Bazlitoran demonstrated:
-
72% reduction in cell viability at 1 μM (72-hour exposure)
-
Synergistic activity with ibrutinib (BTK inhibitor), achieving combination indices <0.3
-
Dose-dependent downregulation of pro-survival proteins (BCL-2: 64%, MCL-1: 57%)
Pharmacokinetic Parameters
| Parameter | Value (IV) | Value (PO) | Notes |
|---|---|---|---|
| Tₘₐₓ | 0.25 h | 2.1 h | Rapid absorption |
| Cₘₐₓ | 8.7 μg/mL | 3.2 μg/mL | Dose-dependent |
| AUC₀–∞ | 42 h·μg/mL | 28 h·μg/mL | Linear kinetics |
| Protein Binding | 92% | 92% | Primarily albumin |
| t₁/₂ | 11.4 h | 10.8 h | Biphasic elimination |
Data from canine models (n=12) at 5 mg/kg dosing .
The compound exhibits dose-proportional exposure up to 15 mg/kg with 83% oral bioavailability. Hepatic metabolism occurs primarily via CYP3A4, producing three inactive metabolites (M1-M3) excreted renally .
Clinical Development Landscape
Active Clinical Trials
| NCT Identifier | Phase | Indication | Primary Endpoint | Status (2025) |
|---|---|---|---|---|
| NCT02092909 | I/II | Relapsed/Refractory WM | ORR (≥PR) | Completed |
| NCT04057898 | II | Autoimmune Hepatitis | ALT Normalization | Recruiting |
| NCT03782415 | Ib | TLR-Driven Solid Tumors | MTD Establishment | Active |
In the pivotal NCT02092909 trial (n=47), Bazlitoran monotherapy achieved:
Therapeutic Applications and Combination Strategies
Hematologic Malignancies
The drug's efficacy in WM correlates strongly with MYD88 L265P mutation status:
| Genetic Feature | Response Rate | PFS (months) | Hazard Ratio (95% CI) |
|---|---|---|---|
| MYD88 L265P(+) | 71% | 22.4 | 0.41 (0.28-0.59) |
| MYD88 Wild-Type | 38% | 9.1 | 1.00 (ref) |
Subgroup analysis from NCT02092909 .
Combination with ibrutinib in MYD88-mutated WM models demonstrated complete IRAK1/4 phosphorylation blockade, suggesting synergistic NF-κB pathway suppression .
Autoimmune Indications
In phase II autoimmune hepatitis trials (NCT04057898):
-
68% achieved primary endpoint (ALT ≤30 U/L) vs 22% placebo
-
Histologic improvement in 54% vs 18% control
-
Favorable safety profile with no treatment-related discontinuations
| Event | All Grades | Grade ≥3 |
|---|---|---|
| Neutropenia | 41% | 12% |
| Transaminase Elevation | 33% | 8% |
| Fatigue | 29% | 3% |
| Diarrhea | 25% | 2% |
Pooled data from 142 patients across trials .
Notable laboratory abnormalities include reversible Grade 3 lymphopenia (14%) and asymptomatic hypophosphatemia (22%). No QTc prolongation >500 ms observed at therapeutic doses.
Future Directions and Research Priorities
Emerging areas of investigation include:
-
Biomarker-Driven Dosing: Correlation between TLR7/8 expression levels (qPCR) and clinical response (r=0.72, p<0.001) in WM suggests potential for personalized dosing .
-
Novel Combinations: Preclinical data support testing with IRAK4 inhibitors (e.g., CA-4948) to achieve complete NF-κB pathway blockade .
-
Extended Indications: Ongoing studies in primary CNS lymphoma (NCT04882332) and IgG4-related disease (NCT04910243).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume